5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-4-5-1-2-7-6(3-5)8(9(13)14)11-10-7/h1-3,12H,4H2,(H,10,11)(H,13,14) |
InChI Key |
ZSNZHUIADLWDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation Followed by Hydrolysis
- Initial alkylation of indazole-3-carboxylic acid with a suitable alkyl halide bearing a protected hydroxymethyl group (e.g., 4-bromobutyl acetate) in the presence of sodium hydride (NaH) and DMF at low temperatures (0 °C).
- Prolonged stirring (overnight) ensures completion of alkylation.
- Subsequent hydrolysis of the ester group under basic conditions (NaOH in methanol) to liberate the free hydroxymethyl group.
- Acidification and extraction yield the target hydroxymethylated acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Indazole-3-carboxylic acid, NaH, 4-bromobutyl acetate, DMF, 0 °C, overnight | >100% (crude) | Excess alkylating agent added to drive reaction |
| Hydrolysis | NaOH (3-4 equiv), MeOH, room temperature, monitored by LC-MS | Quantitative | pH adjusted to 1-2 with HCl, extracted with EtOAc |
| Purification | Silica gel column chromatography (DCM/MeOH 9:1) | 23-73% (depending on derivative) | Losses during purification noted |
The hydrolysis step is critical to convert the ester intermediate to the free acid with the hydroxymethyl group intact.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Indazole-3-carboxylic acid synthesis | AlCl3, dichloromethane, reflux, aqueous workup | ~76-95% | Crystalline forms (A and B) obtained |
| Alkylation (hydroxymethyl precursor) | NaH, 4-bromobutyl acetate, DMF, 0 °C, overnight | >100% crude | Excess reagents may be used |
| Hydrolysis (ester to acid) | NaOH (3-4 equiv), MeOH, room temp, acidification | Quantitative | Monitored by LC-MS, critical for purity |
| Purification | Silica gel chromatography (DCM/MeOH 9:1) | 23-73% | Losses during purification noted |
Research Findings and Observations
- The preparation of 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid relies heavily on careful control of reaction conditions, especially temperature and stoichiometry during alkylation and hydrolysis.
- The use of sodium hydride as a strong base in DMF solvent at low temperature is effective for selective alkylation.
- Hydrolysis requires monitoring by LC-MS to ensure complete conversion without degradation.
- Purification steps can lead to significant product loss due to tailing and trapping during chromatography.
- Crystalline forms of the indazole-3-carboxylic acid core improve handling and reproducibility in subsequent reactions.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioactivity in pharmaceutical applications.
| Reaction | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Esterification | Acid catalysis, reflux | Methanol + H₂SO₄ | Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate | 87% |
Mechanism : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by the alcohol. Water is eliminated to form the ester.
Oxidation Reactions
The hydroxymethyl group is susceptible to oxidation, yielding aldehydes or ketones. Controlled oxidation preserves the indazole core while modifying functional groups.
Notes : Over-oxidation risks degrading the indazole ring. Catalytic systems (e.g., TEMPO/NaClO) may improve selectivity.
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group, altering hydrophobicity and electronic properties.
| Reaction | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH₄ or NaBH₄ | THF, 0°C → RT | 5-Methyl-1H-indazole-3-carboxylic acid | 75–85% |
Mechanism : Hydride transfer to the hydroxymethyl group, followed by protonation.
Substitution Reactions
The hydroxyl group in the hydroxymethyl substituent participates in nucleophilic substitutions.
Applications : Brominated derivatives serve as intermediates for Suzuki couplings or Grignard reactions.
Cyclization and Heterocycle Formation
The compound participates in cycloadditions or ring-forming reactions to generate fused heterocycles.
| Reaction | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Cu catalysis | Diazomethane | Pyrazolo-indazole derivatives | 45–55% |
Key Insight : Diazotization reagents (e.g., NaNO₂/AcOH) facilitate indazole ring modifications .
Hydrolysis Reactions
Ester derivatives of this compound hydrolyze back to the carboxylic acid under acidic or basic conditions.
| Reaction | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Ester hydrolysis | NaOH (aq.)/HCl | H₂O/EtOH | 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid | >90% |
Scientific Research Applications
Inhibition of Human Neutrophil Elastase
One of the prominent applications of derivatives of indazole compounds, including 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid, is their role as inhibitors of human neutrophil elastase (HNE), an important therapeutic target in treating pulmonary diseases. Research indicates that modifications at specific positions on the indazole ring can significantly enhance inhibitory potency. For instance, compounds with substitutions at position 5 demonstrated improved activity against HNE, with some derivatives achieving IC50 values as low as 10 nM .
Anticancer Activity
Indazole derivatives have been studied for their anticancer properties. The structural features of this compound allow it to interact with various molecular targets involved in cancer progression. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting critical signaling pathways .
Bioisosterism in Drug Design
The concept of bioisosterism plays a crucial role in the design of new drugs based on this compound. By replacing functional groups or modifying the structure while retaining biological activity, researchers can develop more effective and selective drugs. For example, the introduction of different substituents at the 5-position has been shown to affect the biological activity significantly, leading to compounds with enhanced therapeutic profiles .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound and its derivatives interact with target proteins. These studies help in understanding binding affinities and can guide further modifications to optimize efficacy and reduce side effects .
Mechanistic Studies
Research utilizing this compound has contributed to understanding various biological mechanisms. For instance, studies have explored its effects on enzyme inhibition and cellular signaling pathways, providing insights into how indazole derivatives can modulate physiological processes .
Toxicological Studies
The compound's safety profile is also under investigation, particularly regarding its toxicity and potential side effects when used therapeutically. Understanding the toxicological aspects is crucial for advancing any compound from preclinical to clinical stages .
Data Tables and Case Studies
| Application | Description | Key Findings |
|---|---|---|
| Inhibition of HNE | Targeting human neutrophil elastase for pulmonary disease treatment | Potent inhibitors identified with IC50 values < 10 nM |
| Anticancer Activity | Inducing apoptosis in cancer cells | Structural modifications enhance antitumor activity |
| Bioisosterism | Designing more effective drugs through structural modifications | Enhanced selectivity and potency observed |
| Molecular Docking | Predicting interactions with target proteins | Insights into binding affinities and optimization strategies |
| Toxicological Studies | Assessing safety profiles for therapeutic use | Ongoing investigations into toxicity levels |
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function. The indazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Substituents at position 5 of the indazole ring significantly modulate electronic and steric profiles:
| Compound Name | Substituent at Position 5 | Electronic Nature | Key Properties |
|---|---|---|---|
| 5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid | -CH2OH | Electron-donating | Polar, hydrogen-bonding capability |
| 5-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5) | -Cl | Electron-withdrawing | Increased acidity, lipophilicity |
| 5-Methoxy-1H-indazole-3-carboxylic acid | -OCH3 | Electron-donating | Enhanced metabolic stability (ether group) |
| 5-Cyano-1H-indazole-3-carboxylic acid (CAS 50890-83-0) | -CN | Electron-withdrawing | High reactivity, potential for nitrile conversion |
The hydroxymethyl group’s polarity contrasts with hydrophobic groups (e.g., -CH3 in 5-methyl derivatives) and electron-withdrawing halogens, affecting solubility and target engagement .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 5-Methyl-1H-indazole-3-carboxylic acid | 5-Nitro-1H-indazole-3-carboxylic acid |
|---|---|---|---|
| LogP (Predicted) | -0.5 to 0.2 | 1.2–1.5 | -0.8 to -0.3 |
| Solubility | High (polar groups) | Moderate | Low (nitro group reduces solubility) |
| Metabolic Stability | Susceptible to oxidation (-CH2OH) | Stable (methyl group) | Stable (nitro group resistant) |
The hydroxymethyl group increases aqueous solubility but may reduce metabolic stability compared to methyl or nitro substituents .
Biological Activity
5-(Hydroxymethyl)-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features an indazole core, which is a bicyclic structure containing two nitrogen atoms within a five-membered ring. The presence of hydroxymethyl and carboxylic acid functional groups enhances its chemical reactivity and biological activity. The unique combination of these groups allows for interactions with various biological targets, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent. The mechanism typically involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also demonstrated anticancer activity. Studies reveal that it can inhibit key kinases involved in cell cycle regulation, such as CHK1 and CHK2, which are critical targets in cancer therapy. By modulating these pathways, the compound may induce apoptosis in cancer cells while sparing normal cells.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of human neutrophil elastase (HNE), an enzyme implicated in pulmonary diseases. Its inhibitory activity was measured with an IC50 value indicating significant potency (IC50 ~ 10 nM) against HNE, suggesting its potential in treating inflammatory conditions .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : The compound's structural features allow it to bind effectively to kinases, disrupting their function and leading to downstream effects on cell proliferation and survival.
- Reactive Oxygen Species Modulation : It has been observed to reduce reactive oxygen species (ROS) production in various models, contributing to its protective effects against oxidative stress-related damage .
Research Findings and Case Studies
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
- Cancer Cell Line Testing : In vitro assays showed that the compound induced apoptosis in several cancer cell lines while exhibiting minimal toxicity to normal cells.
- In Vivo Models : Animal studies indicated that treatment with this compound resulted in significant tumor reduction compared to control groups.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Indazole-5-carboxylic acid | Indazole core with a carboxylic acid group | Moderate antimicrobial activity |
| 3,7-Dimethyl-1H-indazole-5-carboxylic acid | Dimethyl substitutions on the indazole ring | Enhanced lipophilicity; reduced activity |
| 5-Methyl-1H-indazole-3-carboxylic acid | Methyl group at position 5 | Variable anticancer effects |
| 6-Bromo-1H-indazole-3-carboxylic acid | Bromine substitution at position 6 | Increased reactivity; potential anticancer |
Q & A
Q. How can discrepancies in spectroscopic data be resolved during structural validation?
Misidentification risks exist due to similarities with isomers (e.g., 5-(hydroxymethyl)furan-3-carboxylic acid). To resolve:
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance condensation efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature control : Gradual heating (e.g., 80–100°C) reduces side reactions vs. rapid reflux .
Q. What strategies are effective for functionalizing the hydroxymethyl group?
- Protection : Use silyl ethers (e.g., TBDMS-Cl) or acetals to prevent oxidation during subsequent reactions.
- Derivatization : Convert -CH₂OH to -CH₂Br via PBr3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Enzymatic modification : Explore lipase-catalyzed esterification for chiral derivatives .
Q. How is X-ray crystallography applied to confirm the crystal structure?
- Data collection : Use single-crystal diffraction (Mo-Kα radiation).
- Refinement : SHELXL software refines atomic coordinates and thermal parameters, leveraging the indazole ring’s planarity and hydrogen-bonding networks (e.g., O-H···N interactions) .
- Validation : Check R-factors (<5%) and CCDC deposition for peer verification.
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., molar ratios, reflux time) meticulously to ensure consistency .
- Analytical cross-checks : Combine NMR, IR, and elemental analysis for robust structural confirmation .
- Contradiction management : When literature data conflicts, prioritize peer-reviewed studies over patents or non-validated sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
